2-{[(4-bromophenyl)sulfonyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2-{[(4-bromophenyl)sulfonyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a 1,3,4-thiadiazole ring and a 4-bromophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-bromophenyl)sulfonyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzenesulfonyl chloride with 5-ethyl-1,3,4-thiadiazol-2-amine, followed by coupling with benzoyl chloride under basic conditions. The reaction conditions often require the use of solvents like dichloromethane or dimethylformamide and catalysts such as triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-bromophenyl)sulfonyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted phenyl derivatives, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{[(4-bromophenyl)sulfonyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[(4-bromophenyl)sulfonyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Similar structure with a valine residue instead of the thiadiazole ring.
4-[(4-bromophenyl)sulfonyl]phenyl derivatives: Compounds with similar sulfonyl and phenyl groups but different core structures.
Uniqueness
2-{[(4-bromophenyl)sulfonyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the 1,3,4-thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific biological and physical properties .
Properties
Molecular Formula |
C17H15BrN4O3S2 |
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Molecular Weight |
467.4 g/mol |
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C17H15BrN4O3S2/c1-2-15-20-21-17(26-15)19-16(23)13-5-3-4-6-14(13)22-27(24,25)12-9-7-11(18)8-10-12/h3-10,22H,2H2,1H3,(H,19,21,23) |
InChI Key |
APDLKWMBFUUXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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